3-Ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
3-Ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant biological and pharmacological properties. This compound is part of the tetrahydroisoquinoline family, which is widely studied for its potential therapeutic applications, particularly in the field of neuroprotection and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves multicomponent reactions (MCRs) that are known for their efficiency in generating molecular diversity and complexity . One common method includes the Pictet-Spengler cyclization, which involves the condensation of an amine with an aldehyde or ketone to form the tetrahydroisoquinoline core . The reaction conditions often require the presence of a strong acid catalyst and can be carried out under mild to moderate temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods are advantageous due to their ability to directly couple C(sp3)-H bonds with various nucleophiles, thus improving atom economy and product yield . The use of co-oxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) is common in these reactions .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or TBHP.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with monoamine oxidase (MAO) enzymes. It inhibits both MAO-A and MAO-B, leading to increased levels of monoamine neurotransmitters in the brain . This inhibition helps reduce the formation of free radicals and shifts dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and MAO-inhibiting properties.
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that serves as a precursor for various biologically active molecules.
Uniqueness
3-Ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications compared to its simpler analogs .
Properties
CAS No. |
87870-42-6 |
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Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
3-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-3-11-8-10-6-4-5-7-12(10)9(2)13-11;/h4-7,9,11,13H,3,8H2,1-2H3;1H |
InChI Key |
FNLMOIUNJUDVLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=CC=CC=C2C(N1)C.Cl |
Origin of Product |
United States |
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